molecular formula C24H23N3O5 B2932204 N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-21-0

N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2932204
CAS RN: 872862-21-0
M. Wt: 433.464
InChI Key: ULXHGUJDINDSEL-UHFFFAOYSA-N
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Description

The compound is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The routes used for the synthesis of the indole-based molecules are depicted in Scheme 1 .


Molecular Structure Analysis

The molecular structure of the compound is available as a 2D Mol file . All spectra including the 2D correlation NMR spectra are available within the Electronic Supplementary Information .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(1,3-Benzodioxol-5-yl)-2-butanone, are available . It has a density of 1.2±0.1 g/cm3, boiling point of 291.2±9.0 °C at 760 mmHg, and a flash point of 120.7±5.1 °C .

Scientific Research Applications

New Salt and Solvate Synthesis

The invention of new salt forms of compounds, including those structurally related to N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, plays a significant role in pharmaceutical compositions. These new forms can enhance the therapeutic efficacy and stability of the compounds in medical treatments (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Synthesis of Biologically Active Derivatives

The development of N-substituted derivatives, through innovative synthetic pathways, has shown significant biological activities. This includes the potential inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, crucial in the management of diseases like Alzheimer's (H. Khalid et al., 2014).

Antimicrobial Nano-Materials

Research into N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives has unveiled their antimicrobial properties against pathogenic bacteria and Candida species. These findings could lead to new treatments for infections resistant to current antibiotics (B. Mokhtari, K. Pourabdollah, 2013).

Oxidative Reactions and Synthesis

Compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, derived from similar chemical frameworks, showcase the oxidative capabilities in various chemical reactions. This highlights the role of such compounds in synthetic chemistry and potential industrial applications (M. Mercadante, C. Kelly, J. Bobbitt, Leon J. Tilley, N. Leadbeater, 2013).

Antitumor Activity

The exploration of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, bearing a similar structural core, indicates significant antitumor activities. These studies provide a foundation for the development of new cancer therapies, showcasing the compound's potential in inhibiting tumor growth (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).

Mechanism of Action

The compound has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that it caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that synthetic cathinones have been reported to cause a number of stimulant-like adverse effects . Also, it should be noted that for both substances the margin of safety is less than one, indicating that the risk of neurotoxicity is not negligible .

Future Directions

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-22(26-10-4-1-5-11-26)14-27-13-18(17-6-2-3-7-19(17)27)23(29)24(30)25-16-8-9-20-21(12-16)32-15-31-20/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXHGUJDINDSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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